molecular formula C20H17N3O7S2 B2952938 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid CAS No. 396135-06-1

2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid

Cat. No.: B2952938
CAS No.: 396135-06-1
M. Wt: 475.49
InChI Key: CVFJORPHLCJEHJ-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core substituted with two sulfamoyl groups and a carbamoyl linker (Figure 1). Its structure enables dual hydrogen-bonding interactions via the sulfamoyl moieties and the carboxyl group, which are critical for binding viral capsid proteins. It exhibits potent antiviral activity against Coxsackievirus B3 (IC50 = 4.29 µM), as identified in high-throughput screening . The hydroxyl fragment of the carboxyl group is essential for ligand-receptor binding, as esterification or amidation significantly reduces activity .

Properties

IUPAC Name

2-[[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c21-31(27,28)15-9-7-14(8-10-15)23-32(29,30)16-11-5-13(6-12-16)22-19(24)17-3-1-2-4-18(17)20(25)26/h1-12,23H,(H,22,24)(H,25,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJORPHLCJEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is the sequential sulfonation of a benzoic acid derivative followed by the introduction of the carbamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as aluminum chloride, and a suitable electrophile.

Major Products Formed:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

The compound 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic molecule with a unique structure featuring a benzoic acid moiety, a carbamoyl group, and a sulfamoyl substituent. It also includes a 5-methyl-1,2-oxazole ring attached to a phenyl group connected to a benzoic acid backbone. The presence of the sulfamoyl group suggests potential applications in medicinal chemistry, particularly in pharmaceuticals targeting specific biological pathways.

Potential Applications

Preliminary studies suggest several potential biological activities for 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid:

  • Inhibition of specific enzymes
  • Modulation of protein-protein interactions
  • Targeting of specific biological pathways

Further research is needed to understand its mechanisms of action and therapeutic potential.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas of focus may include:

  • Binding affinity
  • Selectivity for target proteins
  • Effects on cellular signaling pathways

These studies will help clarify its pharmacokinetic properties and therapeutic index.

Drug Development and Synthesis

The synthesis of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multi-step organic reactions, with each step requiring careful optimization to ensure high yield and purity of the final product. A possible synthetic route might include:

  • Formation of the oxazole ring
  • Introduction of the sulfamoyl group
  • Coupling with the benzoic acid derivative

These reactions are essential for modifying the compound for various applications in drug development and synthesis.

Several compounds share structural similarities with 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid:

Compound NameStructure FeaturesBiological Activity
SulfamethoxazoleSulfamoyl groupAntimicrobial
4-Amino-N-(4-sulfamoylphenyl)benzamideSimilar phenyl-sulfamoyl structureAntimicrobial
Benzamide derivativesVarious substituents on benzamideAnti-inflammatory

Mechanism of Action

The mechanism of action of 2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Antiviral Sulfonamidobenzoic Acid Derivatives

a. 4-(4-(2,5-Dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (Compound 7a)

  • Structure : Shares the 4-sulfonamidobenzoic acid backbone but replaces the carbamoyl group with a 2,5-dioxopyrrolidine ring.
  • Activity : IC50 = 4.22 µM against Coxsackievirus B3, comparable to the query compound. Both act as capsid binders for pleconaril-resistant strains .
  • Key Difference : The dioxopyrrolidine group may enhance metabolic stability compared to the carbamoyl linker.

b. 2-(Pentylsulfamoyl)-4-sulfamoylbenzoic Acid (IW7)

  • Structure : Contains a pentylsulfamoyl substituent, increasing hydrophobicity.
  • Activity: No direct antiviral data, but the alkyl chain may improve membrane permeability and pharmacokinetics .

c. Phthalylsulfathiazole

  • Structure : Features a thiazole ring instead of the sulfamoylphenyl group.
  • Highlights how heterocyclic substituents redirect biological activity .

Sulfamoylbenzoic Acid Derivatives with Varied Targets

a. 4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (Compound 14)

  • Structure : Incorporates a naphthylmethyl group, enhancing lipophilicity.
  • Activity : Inhibits cytosolic phospholipase A2α (cPLA2α), a target unrelated to viral capsids. Demonstrates the impact of bulky substituents on target selectivity .

b. Chlorimuron (Herbicide)

  • Structure : Contains a chlorinated pyrimidinyl group.
  • Activity : Herbicidal via acetolactate synthase inhibition. The pyrimidine ring enables distinct binding interactions compared to antiviral sulfonamides .

Carboxyl Group Modifications

  • Esterified/Amidated Derivatives (e.g., Methyl 4-(N-phenylsulfamoyl)benzoate): Loss of antiviral activity due to the absence of the free carboxyl group, underscoring its role in hydrogen bonding .

Structural and Functional Analysis Table

Compound Name Key Structural Features Biological Target Activity (IC50/µM) Reference
2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid Dual sulfamoyl, carbamoyl, and carboxyl groups Coxsackievirus B3 capsid protein 4.29
4-(4-(2,5-Dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid Dioxopyrrolidine ring Coxsackievirus B3 capsid protein 4.22
Phthalylsulfathiazole Thiazole ring, sulfathiazole backbone Bacterial folate synthesis Antibacterial (no IC50 reported)
4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid Naphthylmethyl group cPLA2α Not reported
Chlorimuron Chloropyrimidinyl group Plant acetolactate synthase Herbicidal

Biological Activity

2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid, also known as a sulfamoyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two sulfamoyl groups attached to a phenyl ring, along with a carbamoyl group linked to a benzoic acid moiety. Its molecular formula is C20H17N3O7S2C_{20}H_{17}N_{3}O_{7}S_{2} .

PropertyValue
Molecular Weight453.49 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot reported
LogPNot available

Antimicrobial Activity

Research indicates that sulfamoyl compounds exhibit significant antimicrobial properties. A study demonstrated that related sulfamoyl derivatives effectively inhibit bacterial growth by targeting key metabolic pathways. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies revealed that it can modulate the NF-κB signaling pathway, which is pivotal in inflammatory responses. This modulation results in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound against common pathogens.
    • Method : Agar diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Method : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS).
    • Results : Treatment resulted in a marked reduction in paw swelling and systemic inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfamoyl compounds. Modifications at specific positions on the phenyl rings or altering the length of the sulfonamide chain can significantly impact potency.

Table 2: SAR Insights

Modification TypeEffect on Activity
Addition of methyl groupsIncreased antimicrobial potency
Alteration of sulfonamide lengthEnhanced anti-inflammatory effects
Substitution on carbamoyl groupImproved solubility and bioavailability

Q & A

Q. Optimization Tips :

  • Use catalysts like DMF to enhance thionyl chloride-mediated sulfonation ().
  • Monitor pH during hydrolysis to prevent over-acidification, which may degrade sensitive groups.

How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding enantiomeric purity?

Advanced Research Question
The compound’s bioactivity may vary due to unresolved enantiomers or impurities:

  • Enantiomer Separation : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases containing hexane/isopropanol (adjusting ratios for resolution) ().
  • Purity Validation : Combine NMR (e.g., 1^1H, 13^{13}C, and 19^{19}F if applicable) with LC-MS to detect trace impurities ().
  • Biological Replication : Test separated enantiomers in parallel assays (e.g., enzyme inhibition) to isolate stereospecific effects ().

What advanced spectroscopic and crystallographic techniques are recommended for confirming the compound’s structural integrity?

Basic Research Question

  • Standard Characterization :
    • NMR : 1^1H and 13^{13}C NMR to verify sulfonamide (–SO2_2NH–) and benzoic acid (–COOH) protons/carbons ().
    • IR : Confirm sulfonamide (1320–1160 cm1^{-1}) and carboxylic acid (1700–1680 cm1^{-1}) stretches ().
  • Advanced Techniques :
    • Single-Crystal X-ray Diffraction : Resolve ambiguities in sulfamoyl group orientation, as shown in for a related sulfonamide-benzoic acid structure ().
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error ().

How can computational modeling be applied to predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the sulfamoyl group’s electrostatic contributions ().
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes ().
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from analogs ().

What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

Advanced Research Question
Design experiments based on frameworks like Project INCHEMBIOL ():

  • Abiotic Degradation :
    • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor via LC-MS for cleavage of sulfonamide or carbamoyl bonds.
    • Photolysis : Expose to UV-Vis light (300–800 nm) in aqueous solutions; quantify photoproducts ().
  • Biotic Degradation :
    • Use soil microcosms or activated sludge systems to assess microbial breakdown. Track sulfonic acid metabolites ().

How can solubility challenges in biological assays be addressed for this amphiphilic compound?

Basic Research Question

  • Solubilization Strategies :
    • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted into assay buffers with cyclodextrins (e.g., HP-β-CD) to prevent precipitation ().
    • pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5) by preparing solutions in PBS (pH 7.4) ().
  • Critical Micelle Concentration (CMC) : Determine via fluorescence probes (e.g., pyrene) to assess self-assembly behavior ().

What analytical workflows are recommended for detecting and quantifying this compound in complex matrices (e.g., serum, environmental samples)?

Advanced Research Question

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use C18 cartridges with ion-pairing agents (e.g., tetrabutylammonium) to retain sulfonic acid groups ().
  • Detection :
    • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI-negative mode. Monitor transitions like m/z [M–H]^- → fragment ions (e.g., m/z 80 for SO3_3^-) ().

Table 1: Key Synthetic Routes and Their Parameters

MethodKey Reagents/ConditionsYield (%)Reference
Sulfonyl Chloride RouteThionyl chloride, DMF, pH 7–960–75
Friedel-Crafts AcylationMaleic anhydride, AlCl3_340–50
Michael AdditionThioglycolic acid, 60°C, 12 hr55–65

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